molecular formula C13H11BrN2O2 B170330 Benzyl (5-bromopyridin-2-yl)carbamate CAS No. 175393-09-6

Benzyl (5-bromopyridin-2-yl)carbamate

Cat. No. B170330
M. Wt: 307.14 g/mol
InChI Key: XAHHPDSPSWOXMS-UHFFFAOYSA-N
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Description

“Benzyl (5-bromopyridin-2-yl)carbamate” is an organic compound with a molecular formula of C13H11BrN2O2 . It belongs to the class of pyridinecarbamates.


Synthesis Analysis

The synthesis of “Benzyl (5-bromopyridin-2-yl)carbamate” involves a two-stage process . In the first stage, 5-bromo-3-pyridinecarboxylic acid is combined with diphenylphosphoranyl azide and triethylamine in toluene at 20℃ for 0.5h . In the second stage, benzyl alcohol is added and the mixture is stirred at room temperature for 1 hour, then refluxed overnight . After cooling to room temperature, the reaction mixture is washed with water, sodium bicarbonate, and brine, dried over magnesium sulfate, and concentrated .


Molecular Structure Analysis

The molecular structure of “Benzyl (5-bromopyridin-2-yl)carbamate” can be represented by the canonical SMILES string C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br . This indicates that the molecule contains a benzyl group, a carbamate group, and a 5-bromopyridin-2-yl group .


Physical And Chemical Properties Analysis

“Benzyl (5-bromopyridin-2-yl)carbamate” has a molecular weight of 307.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 306.00039 g/mol . The topological polar surface area is 51.2 Ų .

Scientific Research Applications

Overview of Carbamates in Research

Carbamates, such as benzyl (5-bromopyridin-2-yl)carbamate, represent a class of compounds extensively studied for their diverse applications in scientific research. While the specific applications of benzyl (5-bromopyridin-2-yl)carbamate were not directly found, insights can be drawn from the broader context of carbamate research, including their roles in medicinal chemistry, polymer sciences, and material engineering.

Medicinal Chemistry and Drug Design

Carbamates are pivotal in medicinal chemistry for their role in drug design and synthesis. They serve as key intermediates in the development of various therapeutic agents. For example, carbamate derivatives are explored for their anticholinesterase activity, which is crucial in treating diseases like Alzheimer's (Risher, Mink, & Stara, 1987). Additionally, carbamates have been investigated for their potential in creating selective inhibitors that target specific enzymes or receptor sites, showcasing their versatility in drug development processes.

Material Science and Engineering

In material science, carbamates contribute to the development of novel materials with unique properties. Esterification of natural polymers with carbamate groups leads to the creation of new materials that have applications in biomedicine and tissue engineering. For example, hyaluronan carbamate derivatives exhibit varied biological properties, making them suitable for clinical applications ranging from drug delivery systems to scaffold materials for tissue regeneration (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

properties

IUPAC Name

benzyl N-(5-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHHPDSPSWOXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442241
Record name 5-Bromo-2-(Cbz-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (5-bromopyridin-2-yl)carbamate

CAS RN

175393-09-6
Record name Carbamic acid, (5-bromo-2-pyridinyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175393-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(Cbz-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromopyridine (6.92 g, 40 mmol) and 6.22 g (48 mmol) of diisoproplethylamine in 50 mL of chloroform was added dropwise to a solution of 8.19 g (48 mmol) of benzyl chloroformate in 20 mL of chloroform at about 0° C., with stirring. A voluminous white precipitate formed. After about 15 minutes, the mixture was filtered and the precipitate was washed three times with chloroform and dried to give 2.70 g of the title product, mp 184° C. (dec) (recrystallization solvent=2-propanol). 1H nmr (dimethylsulfoxide-d6): δ=10.48 (br s, 1 H), 8.37 (d, 1 H), 7.98 (d of d, 1 H), 7.81 (d, 1 H), 7.40 (m, 5 H), 5.17 (s, 2 H); ms (NH3Cl): m/z=307, 309 (MH+).
Quantity
6.92 g
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reactant
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8.19 g
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50 mL
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-bromopyridine (6.92 g, 40 mmol) and 6.22 g (48 mmol) of diisopropylethylamine in 50 mL of chloroform was added dropwise to a solution of 8.19 g (48 mmol) of benzyl chloroformate in 20 mL of chloroform at about 0° C., with stirring. A voluminous white precipitate formed. After about 15 minutes, the mixture was filtered and the precipitate was washed three times with chloroform and dried to give 2.70 g of the title product, mp 184° C. (dec) (recrystallization solvent=2-propanol). 1H nmr (dimethylsulfoxide-d6): δ=10.48 (br s, 1 H), 8.37 (d, 1 H), 7.98 (d of d, 1 H), 7.81 (d, 1 H), 7.40 (m, 5 H), 5.17 (s, 2 H); ms (NH3Cl): m/z=307, 309 (MH+).
Quantity
6.92 g
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reactant
Reaction Step One
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6.22 g
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8.19 g
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50 mL
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solvent
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20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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